N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is the flavohemoglobin (flavoHB) enzyme . This enzyme is a well-validated target for the identification of antibacterial inhibitors .
Mode of Action
This compound interacts with its target, the flavoHB enzyme, by inhibiting its activity . The compound exerts high docking scores against the active site of flavoHB, indicating strong potential inhibitory activities .
Biochemical Pathways
The inhibition of flavohb enzyme can disrupt the normal functioning of bacteria, leading to their death .
Result of Action
The inhibition of the flavoHB enzyme by this compound results in potent antibacterial activity . The compound has shown high antibacterial activity against various types of bacteria strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is studied for its interactions with biological molecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
N,1-bis(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: shares similarities with other triazole derivatives such as fluconazole and itraconazole, which are known for their antifungal properties.
5-aminoimidazoles: These compounds are also triazole derivatives with significant applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
N,1-bis(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-19-15(16(23)20-13-6-2-11(17)3-7-13)21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIIAMIBPJQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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